4-Methoxyphenylphosphonic acid
CAS No.: 21778-19-8
Cat. No.: VC2169029
Molecular Formula: C7H9O4P
Molecular Weight: 188.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21778-19-8 |
|---|---|
| Molecular Formula | C7H9O4P |
| Molecular Weight | 188.12 g/mol |
| IUPAC Name | (4-methoxyphenyl)phosphonic acid |
| Standard InChI | InChI=1S/C7H9O4P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
| Standard InChI Key | SCMAYTUWDLAAAO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)P(=O)(O)O |
| Canonical SMILES | COC1=CC=C(C=C1)P(=O)(O)O |
Introduction
Physical and Chemical Properties
4-Methoxyphenylphosphonic acid possesses several distinctive physical and chemical properties that make it valuable for various applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 21778-19-8 |
| Molecular Formula | C₇H₉O₄P |
| Molecular Weight | 188.118 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 386.2°C at 760 mmHg |
| Melting Point | 47-52°C |
| Flash Point | 187.4°C |
| Exact Mass | 188.02400 |
| LogP | 0.49820 |
| Polar Surface Area | 76.57000 |
| Vapor Pressure | 1.18E-06 mmHg at 25°C |
| Index of Refraction | 1.555 |
The molecular structure features a benzene ring with a methoxy group (-OCH₃) at the para position and a phosphonic acid group directly attached to the ring. This arrangement gives the compound both hydrophilic and hydrophobic regions, influencing its solubility and chemical behavior .
Synthesis Methods
The synthesis of 4-methoxyphenylphosphonic acid can be approached through several established methodologies, drawing from general phosphonic acid synthetic routes.
Traditional Phosphonic Acid Synthesis
The traditional synthesis route involves the reaction of aromatic halides with vinyl phosphonic acid under controlled conditions. This method typically requires heating to 70°C for 24 hours and monitoring via TLC for reaction completion .
Purification Methods
Purification of phosphonic acids generally involves liquid-liquid extraction using ethyl acetate and acidic water (5% HCl). The organic layer is subsequently dried with MgSO₄, filtered, and the solvent removed using rotary evaporation. Further purification can be achieved through recrystallization in acetonitrile or precipitation in dichloromethane, yielding the pure phosphonic acid .
Applications in Scientific Research
4-Methoxyphenylphosphonic acid has diverse applications across several scientific disciplines, reflecting its versatile chemical properties.
Medicinal Chemistry and Drug Development
Phosphonic acids, including 4-methoxyphenylphosphonic acid, have attracted interest in medicinal chemistry. Research indicates that phosphonic acids can function as antiviral agents by inhibiting viral replication. Derivatives of these compounds have been explored as potential inhibitors of viral polymerases, making them candidates for antiviral drug development.
Surface Modification and Materials Science
In materials science, phosphonic acids like 4-methoxyphenylphosphonic acid are valuable for surface modification of various substrates. The phosphonic acid group can form strong bonds with metal oxides, making it useful for creating functionalized surfaces with applications in:
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Sensor development
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Catalysis
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Corrosion resistance
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Biocompatible materials
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Electronic devices
These applications leverage the compound's ability to form self-assembled monolayers on appropriate substrates.
Organic Synthesis
4-Methoxyphenylphosphonic acid serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:
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Phosphorylation reactions
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Conjugate additions
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Cross-coupling reactions
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Functionalization of molecules for further synthetic steps
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of 4-methoxyphenylphosphonic acid. While specific data for this compound is limited in the search results, we can infer characteristic features from related phosphonic acids.
For instance, the structurally related (E)-(4-methoxystyryl)phosphonic acid shows the following NMR characteristics:
¹H NMR (500 MHz, DMSO-d₆): δ 7.51 (d, J = 8.7 Hz, 2H), 7.09 (dd, J = 21.9, 17.4 Hz, 1H), 6.91 (d, J = 8.7 Hz, 2H), 6.27 (t, J = 16.9 Hz, 1H), 3.74 (s, 3H) .
4-Methoxyphenylphosphonic acid would likely display characteristic NMR signals for:
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Aromatic protons of the 4-methoxyphenyl group
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Methoxy protons (around 3.7-3.8 ppm)
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Phosphonic acid protons (typically broad signals)
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³¹P NMR would show a distinctive phosphorus signal
Comparative Analysis
When compared to other phosphonic acids, 4-methoxyphenylphosphonic acid possesses unique characteristics due to its methoxy substituent. The methoxy group:
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Increases electron density in the aromatic ring through resonance effects
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Potentially enhances solubility in organic solvents
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Provides a site for further functionalization
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May influence the acidity of the phosphonic acid group
These properties distinguish 4-methoxyphenylphosphonic acid from other phosphonic acids such as phenylphosphonic acid or 4-(trifluoromethyl)phenylphosphonic acid.
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